molecular formula C21H17ClN2O3S B2832393 N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 877947-02-9

N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

Cat. No. B2832393
CAS RN: 877947-02-9
M. Wt: 412.89
InChI Key: IUMVTSXCKJIELM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the benzamide could be synthesized from benzoic acid and ammonia. The 2-chlorophenyl group could be introduced through electrophilic aromatic substitution. The phenylethenyl group could be added through a Heck reaction, and the sulfonylamino group could be introduced through a sulfonamide formation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and 2-chlorophenyl groups would likely contribute to the compound’s aromaticity, while the phenylethenyl group would add some degree of unsaturation. The sulfonylamino group would likely make the compound polar and capable of forming hydrogen bonds .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the benzamide group could undergo hydrolysis to form benzoic acid and ammonia. The 2-chlorophenyl group could participate in further electrophilic aromatic substitution reactions. The phenylethenyl group could undergo addition reactions, and the sulfonylamino group could react with bases to form sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For instance, the compound’s polarity and ability to form hydrogen bonds could affect its solubility in different solvents. The presence of aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Chemical Synthesis and Modification

N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide belongs to a class of compounds that can be synthesized and modified for various applications. Research in this area focuses on chemical reactions that yield these compounds, highlighting their potential as building blocks in organic chemistry. For instance, the chlorosulfonation of N-benzyl carboxamides has been studied, revealing the production of sulfonyl chlorides, which are key intermediates in the synthesis of diverse derivatives with preliminary biological activities against fungi, insects, and weeds (Cremlyn, Ellis, & Pinney, 1989). Similarly, aromatic poly(sulfone sulfide amide imide)s, incorporating sulfone, sulfide, and amide units, have been developed, showcasing a route to soluble, thermally stable polymers (Mehdipour‐Ataei & Hatami, 2007).

Biological Activity and Pharmaceutical Applications

The biological activities of sulfonamide derivatives, including antimicrobial and anticancer properties, have been extensively explored. A study on the design, synthesis, and antimicrobial activity evaluation of new bisimidyl sulfonamido ketone compounds revealed significant biological activity, showcasing the potential of these compounds in pharmaceutical applications (Fadel & Al-Azzawi, 2021). Additionally, sulfonamide derivatives have been identified as potent inhibitors of type III secretion in Yersinia, suggesting a role in combating bacterial infections (Kauppi et al., 2007).

properties

IUPAC Name

N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c22-19-8-4-5-9-20(19)23-21(25)17-10-12-18(13-11-17)24-28(26,27)15-14-16-6-2-1-3-7-16/h1-15,24H,(H,23,25)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMVTSXCKJIELM-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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